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Pilaralisib MTD and Key Trial Findings

Formulation /
Combination

Recommended Dose /
MTD

Key Findings & Rationale

Monotherapy
(Capsule) [1] [2]

600 mg once daily MTD established in initial Phase I trial
(NCT00486135) in patients with advanced solid

tumors.

Monotherapy
(Tablet) [3]

400 mg once daily
(Recommended Phase II
dose)

MTD not reached. Dose selected based on

pharmacokinetics: 400 mg tablet provided higher
plasma exposure (AUC0–24) than 600 mg capsule.

+ Paclitaxel &
Carboplatin [1]

200 mg once daily
(tablet)

MTD defined in combination with standard
chemotherapies (paclitaxel up to 175 mg/m²,

carboplatin AUC 6).

+ Erlotinib [4] 400 mg once daily
(capsule) + Erlotinib
150 mg

MTD of the combination in patients with advanced

solid tumors.

+ Trastuzumab (±
Paclitaxel) [5]

400 mg once daily MTD of pilaralisib in combination with trastuzumab or
trastuzumab plus paclitaxel in HER2+ metastatic
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Formulation /
Combination

Recommended Dose /
MTD

Key Findings & Rationale

breast cancer.

Experimental Protocols for MTD Determination

The clinical trials for pilaralisib followed standardized Phase I designs to determine safety and MTD.

Trial Design and Patient Population

Study Type: Phase I, multicenter, open-label, dose-escalation studies [3] [1] [4].

Dose Escalation: Most studies used a standard "3 + 3" design [1] [5]. In this model, cohorts of three
patients receive a dose of the drug. If no patient experiences a dose-limiting toxicity (DLT), the dose

is escalated for the next cohort. If one patient experiences a DLT, three more patients are added to
that cohort. The MTD is defined as the highest dose at which no more than one of six patients

experiences a DLT during the first cycle (often 21 or 28 days) of treatment [1].
Patient Eligibility: Patients were adults (≥18 years) with histologically confirmed metastatic or

unresectable solid tumors that were refractory to standard therapy or for which no effective therapy
existed. They were required to have an Eastern Cooperative Oncology Group (ECOG) performance

status of 0-2 and adequate bone marrow and organ function [3] [1].

Safety and Toxicity Monitoring

Primary Endpoints: MTD and safety profile [3] [1].
Adverse Event (AE) Assessment: AEs were continuously monitored and graded according to the

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE),
version 3.0 [3] [1].

Definition of DLT: Toxicities occurring during the first cycle of treatment that were considered related
to the study drug. Specific DLTs included [3]:

Hematological toxicities (e.g., prolonged grade 4 neutropenia, febrile neutropenia).
Non-hematological toxicities ≥ grade 3 (with exceptions for manageable conditions like

nausea/vomiting).
Dose Modification: DLTs determined the dose escalation schedule and the final MTD declaration.
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Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

PK Sampling: Blood samples were collected at predefined time points after drug administration to
measure plasma concentrations of pilaralisib. Key parameters calculated included the maximum

plasma concentration (C~max~), time to C~max~ (T~max~), and area under the plasma
concentration-time curve (AUC) [3].

PD Analyses: Some studies included biomarker analyses in tumor tissue biopsies or plasma samples
to assess target engagement and pathway modulation (e.g., inhibition of phosphorylated AKT) [1].

The following diagram illustrates the workflow for determining the maximum tolerated dose (MTD) in these

Phase I trials:
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Insights into Dose Determination Rationale

The different MTDs for pilaralisib formulations highlight key principles in oncology drug development.

Formulation Bioavailability: The 400 mg tablet was established as the recommended Phase II dose

despite the 600 mg capsule being the MTD. This decision was driven by pharmacokinetic data
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showing that the 400 mg tablet yielded a higher steady-state plasma exposure (mean AUC~0-24~ of

2,820,000 ng × h/mL) than the 600 mg capsule (mean AUC~0-24~ of 1,930,000 ng × h/mL) [3]. This

demonstrates that optimal dosing is based on effective biological exposure, not just the maximum

tolerable amount.

Combination Therapy Tolerance: The MTD of pilaralisib is lower when combined with other agents

due to overlapping toxicities. For instance, with paclitaxel and carboplatin, the MTD for the tablet was

200 mg once daily [1]. The most common treatment-related AEs for pilaralisib monotherapy

(diarrhea, fatigue, hyperglycemia, rash [3] [4]) can be exacerbated by the side effects of chemotherapy

(neutropenia, thrombocytopenia [1]) or other targeted agents.

The following diagram illustrates this key pharmacokinetic rationale for selecting the recommended Phase II

dose of the tablet formulation:

PK Analysis Reveals:
400 mg Tablet provides higher
systemic exposure (AUC) than

600 mg Capsule

Dose Selection Decision

Rationale: Superior target engagement
and efficacy potential at a safer dose

Outcome: 400 mg Tablet
established as Recommended

Phase II Dose
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Need Custom Synthesis?
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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